molecular formula C9H9ClO3 B8779992 4-(2-Chloroethoxy)benzoic acid CAS No. 65136-51-8

4-(2-Chloroethoxy)benzoic acid

Cat. No.: B8779992
CAS No.: 65136-51-8
M. Wt: 200.62 g/mol
InChI Key: YKBCUDCQUOHPPT-UHFFFAOYSA-N
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Description

4-(2-Chloroethoxy)benzoic acid is a benzoic acid derivative with a 2-chloroethoxy group (-OCH₂CH₂Cl) attached para to the carboxylic acid (-COOH) group on the benzene ring. Its molecular formula is C₉H₉ClO₃, and it is commonly synthesized via Williamson ether synthesis or alkylation reactions . This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of esters, amides, and coordination polymers. Its applications span pharmaceutical research (e.g., neuroprotective agents for Alzheimer’s disease) and materials science due to its reactive chloroethoxy moiety .

Properties

CAS No.

65136-51-8

Molecular Formula

C9H9ClO3

Molecular Weight

200.62 g/mol

IUPAC Name

4-(2-chloroethoxy)benzoic acid

InChI

InChI=1S/C9H9ClO3/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4H,5-6H2,(H,11,12)

InChI Key

YKBCUDCQUOHPPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCCCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(2-Chloroethoxy)benzoic acid with structurally related benzoic acid derivatives, focusing on substituent effects, physical properties, and synthetic utility:

Compound Name Substituent Structure Melting Point (°C) Yield (%) Key Properties/Applications References
This compound -OCH₂CH₂Cl (para to -COOH) 176–178 92 High crystallinity; precursor for benzoyl chloride derivatives .
4-(3-Chloropropoxy)benzoic acid -OCH₂CH₂CH₂Cl 102 87 Lower melting point due to longer alkyl chain; reduced crystallinity .
4-(4-Chlorobutoxy)benzoic acid -OCH₂CH₂CH₂CH₂Cl 113 92 Intermediate chain length; moderate thermal stability .
4-(Methoxymethoxy)benzoic acid -OCH₂OCH₃ Not reported Not reported Enhanced solubility in polar solvents; used in peptide coupling .
4-(Cyclohexyloxy)benzoic acid -O-Cyclohexyl Not reported Not reported Bulky substituent; potential steric hindrance in reactions .
2-Chloro-4-(4-ethoxy-2-methylphenyl)benzoic acid -Cl and -OCH₂CH₃ on adjacent rings Not reported Not reported Complex substituent; possible applications in ligand design .

Key Observations:

Substituent Effects on Physical Properties: Chain Length: Increasing the chloroalkoxy chain length (e.g., ethoxy → propoxy → butoxy) reduces melting points due to decreased intermolecular hydrogen bonding and increased flexibility . Polarity: The chloroethoxy group (-OCH₂CH₂Cl) imparts higher polarity compared to non-halogenated analogs (e.g., methoxymethoxy), enhancing solubility in polar solvents like ethanol .

Synthetic Utility: The chloro group in this compound enables nucleophilic substitution reactions, making it a precursor for derivatives like 4-(2-aminoethoxy)benzoic acid (via amination) and coordination polymers with metals like Cd(II) . Longer-chain analogs (e.g., 4-(3-Chloropropoxy)benzoic acid) are less reactive in such substitutions due to steric hindrance .

Research Findings and Trends

  • Environmental Impact : Bis(2-chloroethoxy)methane, a structurally similar compound, is listed as an environmental contaminant, underscoring the need for careful handling of chloroethoxy-containing molecules .
  • Synthetic Efficiency : Williamson ether synthesis remains the most efficient route for this compound, achieving yields >90% under reflux conditions .

Q & A

Q. Table 1. Key Spectral Peaks for this compound

TechniqueKey Signals
¹H NMR (CDCl₃)δ 4.3–4.5 (triplet, –OCH₂CH₂Cl), δ 7.8–8.2 (aromatic protons)
IR~2500–3000 cm⁻¹ (O–H stretch), ~1680 cm⁻¹ (C=O stretch)
HRMS[M+H]⁺ = 201.0284 (C₉H₉ClO₃)

Q. Table 2. Crystallographic Refinement Parameters

SoftwareFunctionKey Output Metrics
SHELXLRefinementR-factor <5%, wR₂ <10%
WinGXData integration/visualizationThermal ellipsoid diagrams
SIR97Direct methods for phase solutionFigure of merit >0.8

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